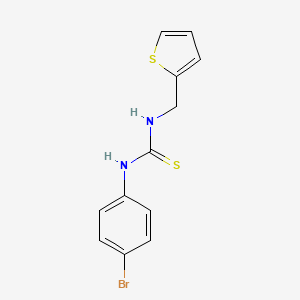
N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea, also known as BPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. BPTU is a thiourea derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively investigated.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has been shown to inhibit the activity of the enzyme thioredoxin reductase, which plays a role in regulating oxidative stress and apoptosis. N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which plays a role in regulating cell growth and survival.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the modulation of immune cell activity. N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. Additionally, N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has been shown to have a low toxicity profile, making it a potentially safe compound for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. Additionally, N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has been shown to have a wide range of potential applications in various scientific research fields. However, one limitation of using N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea in lab experiments is its relatively low yield using current synthesis methods, which may limit its availability for research.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea, including investigating its potential as a therapeutic agent for various diseases, exploring its mechanism of action in more detail, and developing more efficient synthesis methods to increase its availability for research. Additionally, further studies are needed to fully understand the safety and toxicity profile of N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea, particularly with regards to long-term use. Overall, N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea holds promise as a valuable tool for scientific research and has the potential to contribute to the development of new therapies for various diseases.
Synthesemethoden
N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea can be synthesized using various methods, including the reaction of 4-bromoaniline and 2-thienylmethyl isothiocyanate in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-thienylmethylamine and 4-bromobenzoyl isothiocyanate in the presence of a base. The yield of N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea using these methods is typically around 50-70%.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In immunology, N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has been studied for its potential as an immunomodulatory agent, as it has been shown to modulate the activity of immune cells such as T cells and macrophages.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2S2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h1-7H,8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYJGRJHENNFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

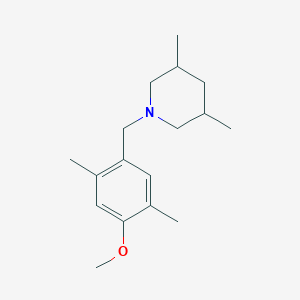
![10-(3-chlorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5150651.png)
![N-(3-methoxyphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5150658.png)
![2-(5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5150666.png)
![4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5150675.png)
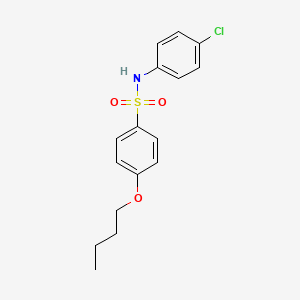
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5150690.png)
![2-({1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinyl}carbonyl)-N-phenylhydrazinecarbothioamide](/img/structure/B5150698.png)
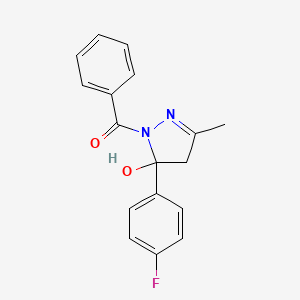
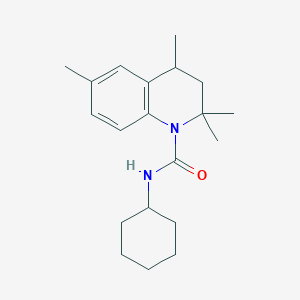
![3-(3,4-dimethoxyphenyl)-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B5150730.png)
![2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1-isopropyl-4-methylbenzene](/img/structure/B5150731.png)
![2-(3,4-dimethoxyphenyl)-N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5150737.png)
![methyl 3-[2-hydroxy-3-(2-propyl-1H-benzimidazol-1-yl)propoxy]benzoate](/img/structure/B5150747.png)